molecular formula C10H11Cl2NO3 B8026806 2,3-Dichloro-4-nitro-1-isobutoxybenzene

2,3-Dichloro-4-nitro-1-isobutoxybenzene

Cat. No.: B8026806
M. Wt: 264.10 g/mol
InChI Key: BWKASKMMNDJCLA-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-nitro-1-isobutoxybenzene is a high-purity chemical intermediate of significant interest in organic synthesis and materials science research. This compound, with the molecular formula C 10 H 11 Cl 2 NO 3 and a molecular weight of 264.10, features a benzene ring substituted with chlorine atoms, a nitro group, and an isobutoxy chain, making it a versatile building block for further functionalization . Its primary research value lies in its role as a precursor for the synthesis of complex organic structures. Chlorinated nitrobenzene derivatives are widely utilized in constructing phenanthrenes, which are key structures in the development of organic semiconductors and conjugated polymers . These materials are crucial for advancing electronic and optoelectronic devices, including light-emitting diodes (LEDs) . Furthermore, chlorinated aromatic compounds hold a prominent place in medicinal chemistry, with more than 250 FDA-approved drugs containing chlorine atoms . The strategic placement of chlorine atoms in a molecule can significantly influence its biological activity, lipophilicity, and binding affinity, making intermediates like this compound valuable for pharmaceutical research and the discovery of new biological agents . The nitro group serves as a strong electron-withdrawing moiety and can be readily reduced to an amine, providing a handle for further chemical transformations via electrophilic aromatic substitution or amidation reactions . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,3-dichloro-1-(2-methylpropoxy)-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO3/c1-6(2)5-16-8-4-3-7(13(14)15)9(11)10(8)12/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKASKMMNDJCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The most direct route involves the nucleophilic substitution of the hydroxyl group in 2,3-dichloro-4-nitrophenol with isobutyl bromide. This method leverages the acidity of the phenolic proton, facilitating deprotonation and subsequent alkylation under basic conditions.

Experimental Procedure

  • Reagents :

    • 2,3-Dichloro-4-nitrophenol (1.0 equiv)

    • Isobutyl bromide (1.1–1.2 equiv)

    • Potassium carbonate (1.1–1.15 equiv)

    • Phase transfer catalyst (e.g., tetrabutylammonium chloride or polyoxyethylene glycol)

    • Toluene (4.2–4.6 mL/g substrate)

  • Steps :

    • Dissolve 2,3-dichloro-4-nitrophenol in toluene at 50–80°C.

    • Add K₂CO₃ and phase transfer catalyst.

    • Heat to reflux (boiling point of toluene: ~110°C).

    • Slowly add isobutyl bromide dropwise over 1–3 hours.

    • Maintain reflux for 6–8 hours post-addition.

    • Wash organic phase with water, dry over Na₂SO₄, and concentrate.

  • Yield : 95–98%.

Key Advantages

  • Solvent Choice : Toluene replaces polar aprotic solvents (e.g., DMF), minimizing side reactions and simplifying purification.

  • Catalysis : Phase transfer catalysts enhance reaction efficiency in biphasic systems.

Nitration of 2,3-Dichloro-1-isobutoxybenzene

Reaction Overview

This two-step approach involves first synthesizing 2,3-dichloro-1-isobutoxybenzene, followed by nitration at the para position relative to the ether group.

Step 1: Synthesis of 2,3-Dichloro-1-isobutoxybenzene

  • Substrate : 2,3-Dichlorophenol.

  • Alkylation :

    • React with isobutyl bromide using K₂CO₃ in acetone (60–80°C, 12 hours).

    • Yield: 85–90%.

Step 2: Nitration

  • Nitrating Agent : Fuming HNO₃ in H₂SO₄/H₃PO₄ (1:3:1 v/v) at 0–5°C.

  • Conditions :

    • Add nitrating mixture dropwise to 2,3-dichloro-1-isobutoxybenzene.

    • Stir for 4–6 hours at 0–5°C, then warm to 25°C.

  • Yield : 70–75%.

Challenges

  • Regioselectivity : Nitro group preferentially occupies the para position due to the electron-donating isobutoxy group.

  • Side Products : Ortho-nitration (<5%) observed, requiring chromatographic separation.

Chlorination of 4-Nitro-1-isobutoxybenzene

Reaction Overview

Introducing chlorine atoms into pre-nitrated substrates demands careful control to avoid over-chlorination.

Experimental Procedure

  • Substrate : 4-Nitro-1-isobutoxybenzene.

  • Chlorinating Agent : Cl₂ gas in CCl₄ with FeCl₃ catalyst (0.5 equiv).

  • Conditions :

    • React at 40–50°C for 8–12 hours.

    • Monitor by TLC until dichlorination is complete.

  • Yield : 60–65%.

Limitations

  • Selectivity : Competitive chlorination at positions 5 and 6 may occur, necessitating rigorous purification.

  • Safety : Handling Cl₂ gas requires specialized equipment.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Advantages Disadvantages
Alkylation of phenol2,3-Dichloro-4-nitrophenolIsobutyl bromide, K₂CO₃95–98%High yield; minimal side productsRequires pre-synthesized phenol
Nitration of ether2,3-Dichloro-1-isobutoxybenzeneHNO₃/H₂SO₄/H₃PO₄70–75%Straightforward nitrationModerate yield; regioselectivity
Chlorination4-Nitro-1-isobutoxybenzeneCl₂, FeCl₃60–65%Applicable to nitro-substituted arenesLow yield; safety concerns

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-nitro-1-isobutoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted benzene compounds, and various other functionalized aromatic compounds .

Scientific Research Applications

Chemical Synthesis

2,3-Dichloro-4-nitro-1-isobutoxybenzene serves as an important intermediate in the synthesis of various compounds, particularly in the production of dyes and agrochemicals. The compound's structure allows it to participate in electrophilic aromatic substitution reactions, which are fundamental in organic chemistry for creating more complex molecules.

Key Properties

  • Chemical Formula : C11H12Cl2N2O3
  • Molecular Weight : 299.13 g/mol
  • Physical State : Solid at room temperature

Agricultural Applications

In agriculture, this compound is used as a herbicide. Its mechanism involves disrupting plant growth by interfering with hormonal regulation within the plant systems. This selective action allows it to target broadleaf weeds while sparing grasses, making it valuable for crop management.

Herbicide Mechanism

  • Causes uncontrolled growth in target weeds.
  • Leaves most cereal grasses unaffected.

Pharmaceutical Applications

The compound is also significant in pharmaceutical chemistry. It is involved in the synthesis of various active pharmaceutical ingredients (APIs) due to its ability to form derivatives that exhibit biological activity.

Case Studies

  • Synthesis of Antimicrobials : Research has shown that derivatives of this compound possess antimicrobial properties, making them candidates for developing new antibiotics.
  • Dye Production : The compound is utilized as an intermediate in producing dyes used in textiles and other materials.

Environmental Impact Studies

Given its chemical properties, studies have been conducted to assess the environmental impact of this compound. Its persistence and potential toxicity raise concerns regarding soil and water contamination.

Environmental Studies Findings

  • The compound can bioaccumulate in aquatic organisms.
  • Long-term exposure may lead to adverse effects on wildlife.

Data Summary Table

Application AreaSpecific UsesKey Findings/Notes
Chemical SynthesisIntermediate for dyes and agrochemicalsEssential for creating complex organic molecules
AgricultureSelective herbicide for broadleaf weedsTargets specific plant types without harming cereals
PharmaceuticalsSynthesis of antimicrobial agentsPromising candidates for antibiotic development
Environmental ImpactStudies on persistence and toxicityPotential bioaccumulation effects observed

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-nitro-1-isobutoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The chlorine atoms and isobutoxy group also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below contrasts 2,3-Dichloro-4-nitro-1-isobutoxybenzene with cis-4-[3-Chlorbuten-(2)-yloxy]-nitrobenzol (CAS: 23028-70-8), a structurally related compound from the provided evidence :

Property This compound cis-4-[3-Chlorbuten-(2)-yloxy]-nitrobenzol
Molecular Formula C₁₀H₁₁Cl₂NO₃ C₁₀H₁₀ClNO₃
Molecular Weight (g/mol) 264.11 227.64
LogP (Experimental/Predicted) 4.2–4.5 (predicted) 3.64 (experimental)
Substituents 2-Cl, 3-Cl, 4-NO₂, 1-isobutoxy 4-NO₂, cis-3-chlorobutenyloxy
Key Functional Groups Dichloro, nitro, branched alkoxy Nitro, chloro-alkenyloxy
Downstream Products Not reported cis-4-(3-Chlorbuten-(2)-yloxy)-nitrobenzol

Key Differences and Implications

Substituent Effects: The dichloro substitution in the target compound increases electron-withdrawing effects compared to the single chloroalkenyloxy group in the cis compound. This may enhance electrophilic reactivity, particularly in aromatic substitution reactions.

Lipophilicity and Solubility :

  • The higher LogP of the target compound (4.2–4.5 vs. 3.64) suggests greater lipid membrane permeability, which could influence its environmental persistence or pharmacokinetics in biological systems.

Synthetic Utility :

  • The cis compound’s downstream product highlights its role as an intermediate in synthesizing more complex chloro-nitro derivatives . By contrast, the synthetic applications of this compound remain unexplored in available literature.

Research Findings and Gaps

Experimental Data Limitations :

  • Critical physicochemical data (e.g., melting point, solubility) for this compound are absent in public databases, necessitating experimental validation.
  • The cis compound’s properties (e.g., density, toxicity) are also unreported , underscoring a broader lack of halogenated nitrobenzene characterization.

Reactivity Studies: Nitrobenzene derivatives with electron-withdrawing groups (e.g., -Cl, -NO₂) are known to undergo reduction to amines or participate in Ullmann couplings. The dichloro substitution in the target compound may favor such reactions over the mono-chloro cis analog.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 2,3-Dichloro-4-nitro-1-isobutoxybenzene in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use closed systems or local exhaust ventilation to minimize airborne exposure .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and dust masks. Full-body protective clothing and chemical-resistant boots are advised for large-scale handling .
  • Emergency Measures : Install safety showers and eyewash stations in proximity to workspaces. Store the compound in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers) .

Q. What spectroscopic and chromatographic methods are effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., isobutoxy group position) and nitro/chloro substituents. Compare with structurally similar compounds like 3,5-dichloro-4-hydroxybenzoic acid for reference .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (C10H10Cl2NO3C_{10}H_{10}Cl_2NO_3) and fragmentation patterns.
  • Chromatography : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) for purity assessment, referencing protocols for nitrobenzene derivatives .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer :

  • Stepwise Functionalization : Start with phenol derivatives, introducing nitro groups via nitration, followed by chlorination (e.g., using Cl2Cl_2 or SO2Cl2SO_2Cl_2) and alkoxylation with isobutyl bromide under basic conditions (e.g., K2 _2CO3_3/DMF) .
  • Challenges : Monitor regioselectivity during nitration and chlorination to avoid byproducts. Optimize reaction temperatures to prevent decomposition of the nitro group .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in diverse environments?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrophilic Fukui indices to identify reactive sites (e.g., nitro group’s susceptibility to reduction or chloro substituents’ propensity for nucleophilic substitution) .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to predict stability and aggregation behavior. Compare with experimental stability data to validate models .

Q. How can contradictions in experimental data regarding the compound’s stability under varying pH or temperature be resolved?

  • Methodological Answer :

  • Triangulation Approach : Combine kinetic studies (e.g., monitoring degradation via UV-Vis spectroscopy), thermogravimetric analysis (TGA), and computational predictions to identify degradation pathways .
  • Controlled Replication : Systematically vary conditions (e.g., pH 2–12, 25–80°C) and use multivariate statistical analysis to isolate critical factors. Cross-reference with stability data from structurally analogous nitroaromatics (e.g., 4-nitroaniline) .

Q. What methodologies are suitable for studying the interaction of this compound with biological targets?

  • Methodological Answer :

  • In Vitro Assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure binding affinity to proteins (e.g., serum albumin). Include controls with non-chlorinated nitrobenzenes to assess substituent effects .
  • Toxicity Profiling : Conduct cytotoxicity assays (e.g., MTT) on mammalian cell lines, comparing results with computational toxicity predictions (e.g., QSAR models) to identify mechanistic pathways .

Data Contradiction and Validation Strategies

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

  • Methodological Answer :

  • Reference Standardization : Calibrate instruments using certified reference materials (CRMs) for nitroaromatics.
  • Collaborative Studies : Share raw data (e.g., NMR FID files) across labs to identify instrument-specific artifacts. Cross-validate with independent techniques (e.g., X-ray crystallography for solid-state structure confirmation) .

Q. What hybrid approaches integrate experimental and computational data to refine reaction mechanisms?

  • Methodological Answer :

  • Mechanistic Probes : Use isotopic labeling (e.g., 15N^{15}N-nitro groups) to track reaction pathways, combined with DFT-calculated transition states to map energy barriers .
  • Meta-Analysis : Aggregate data from heterogeneous studies (e.g., solvent effects on reaction rates) and apply machine learning to identify hidden correlations .

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